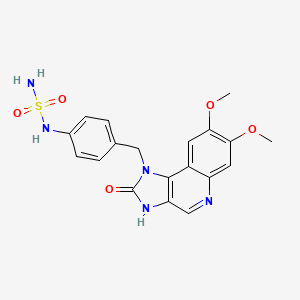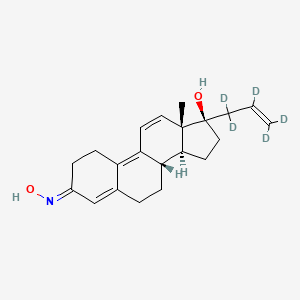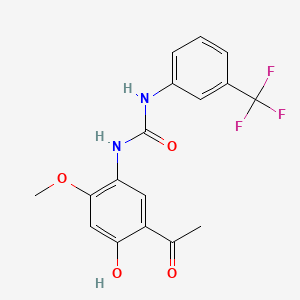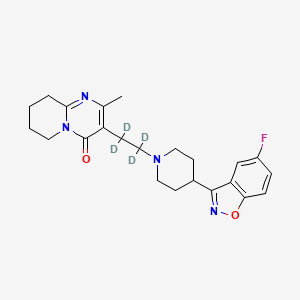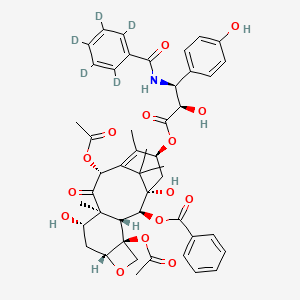
3'-p-Hydroxy Paclitaxel-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-p-Hydroxy Paclitaxel-d5: is a deuterium-labeled derivative of 3’-p-Hydroxy Paclitaxel. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of 3’-p-Hydroxy Paclitaxel-d5 is C47H46D5NO15, and it has a molecular weight of 874.94 . This compound is particularly valuable in proteomics research and other applications where precise quantification is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel-d5 involves the incorporation of deuterium atoms into the 3’-p-Hydroxy Paclitaxel molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, and selective deuteration .
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: 3’-p-Hydroxy Paclitaxel-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-p-Hydroxy Paclitaxel-d5 can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3’-p-Hydroxy Paclitaxel-d5 is used as a tracer in various analytical techniques, including mass spectrometry. Its stable isotope labeling allows for precise quantification and analysis of chemical reactions and pathways .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of paclitaxel derivatives. It helps in understanding the biological pathways and interactions of these compounds within living organisms .
Medicine: In medicine, 3’-p-Hydroxy Paclitaxel-d5 is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior, efficacy, and safety .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its precise labeling helps in quality control and ensures the consistency of the final products .
Mechanism of Action
The mechanism of action of 3’-p-Hydroxy Paclitaxel-d5 is similar to that of paclitaxel. Paclitaxel interferes with the normal function of microtubule growth by hyper-stabilizing their structure. This action prevents the cell from using its cytoskeleton in a flexible manner, ultimately leading to cell death. The molecular targets include tubulin, a protein that forms microtubules, and the pathways involved are related to cell division and apoptosis .
Comparison with Similar Compounds
Paclitaxel: The parent compound of 3’-p-Hydroxy Paclitaxel-d5, used widely as an anticancer agent.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.
Uniqueness: 3’-p-Hydroxy Paclitaxel-d5 is unique due to its stable isotope labeling, which allows for precise quantification and analysis in research applications. This feature distinguishes it from other similar compounds that do not have deuterium labeling .
Properties
Molecular Formula |
C47H51NO15 |
|---|---|
Molecular Weight |
874.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
InChI Key |
XKSMHFPSILYEIA-FAWZIMQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




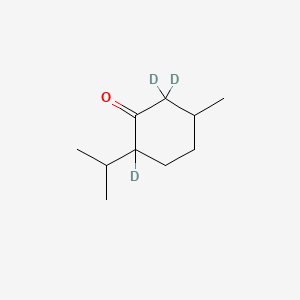
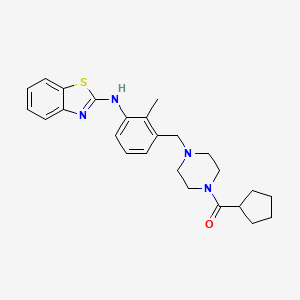

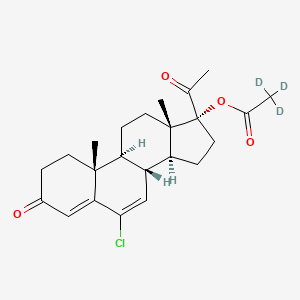

![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
